molecular formula C15H14N6O3 B2526830 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide CAS No. 2034465-55-7

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide

Cat. No.: B2526830
CAS No.: 2034465-55-7
M. Wt: 326.316
InChI Key: VUABDDKTFCSFIX-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide: is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a quinoxaline ring and a triazine moiety, makes it a valuable reagent in synthetic organic chemistry.

Mechanism of Action

Target of Action

The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

This compound operates by forming active esters with carboxylic acids . The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the amide coupling pathway . This pathway involves the activation of carboxylic acids and their subsequent reaction with amines to form amides . The compound can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .

Pharmacokinetics

The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems

Result of Action

The result of the action of this compound is the formation of amides, esters, and other carboxylic derivatives . These compounds are formed through the activation of carboxylic acids and subsequent nucleophilic attack by amines, alcohols, or other nucleophiles .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent conditions . For example, the compound is known to mediate amidation reactions effectively in tetrahydrofuran

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with quinoxaline-2-carboxamide. The reaction is carried out in the presence of a base, such as N-methylmorpholine, under anhydrous conditions. The reaction proceeds through the formation of an intermediate quaternary ammonium salt, which then reacts with the quinoxaline derivative to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-23-14-19-12(20-15(21-14)24-2)8-17-13(22)11-7-16-9-5-3-4-6-10(9)18-11/h3-7H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUABDDKTFCSFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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